Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of many scientists due to their potential biological activity . They play a crucial role in medicinal chemistry for the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom and four carbon atoms . The specific structure of “Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate” could not be found in the available resources.Chemical Reactions Analysis
The nature of the sulfur reagent can significantly impact the selectivity of reactions involving thiophene derivatives . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives with Antimicrobial Activities
- Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate was synthesized and tested for antimicrobial activity. Several derivatives showed significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
Synthesis and Antibacterial Activity of Thiophenes
- Thiophenes synthesized using ethyl 2-cyano-3,3-bis(methylthio)acrylate showed promising antibacterial activities (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Synthesis of Novel Polyfunctional Compounds
- Synthesis of Novel Polyfunctionally Substituted Indeno[2,1-b]thiophene Compounds
- A study on the synthesis of various novel indeno[2,1-b]thiophene compounds demonstrated the versatility of this chemical structure in creating different functional compounds (Fu & Wang, 2008).
Biological Properties and Applications
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
- Piperidine substituted benzothiazole derivatives, synthesized using ethyl 2-aminobenzo[d]thiazole-6-carboxylate, showed notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Thiazole-aminopiperidine Hybrid Analogues: Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
- A series of thiazole-aminopiperidine analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were synthesized and found effective against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Chemical Synthesis and Characterization
Synthesis and Characterization of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates
- Methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates were synthesized using a Michael reaction in the presence of piperidine, demonstrating the compound's versatility in chemical synthesis (Krauze et al., 2005).
Synthetic Utility of Bifunctional Thiophene Derivatives and Antimicrobial Evaluation
- The study on the synthetic utility of bifunctional thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, highlighted its potential in the development of compounds with antimicrobial properties (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Future Directions
Piperidine-containing compounds, which would include “Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate”, are one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Many compounds that contain a thiophene ring, like the one in this molecule, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, blocking the activity of an enzyme, or it could act as an agonist, enhancing the activity of a receptor. The piperidine ring in this compound is a common feature in many pharmaceuticals and could be involved in binding to the target .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the ethyl ester group could potentially be hydrolyzed in the body, affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could result in a wide range of potential effects, from changes in cell signaling to effects on whole-body physiology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-14(18)10-9(2)11(20-12(10)15)13(17)16-7-5-4-6-8-16/h3-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWBQJRIFVEWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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